molecular formula C16H19Cl2N3O B2699286 N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide CAS No. 1147328-73-1

N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide

Cat. No.: B2699286
CAS No.: 1147328-73-1
M. Wt: 340.25
InChI Key: VSLSQDILUKEOFA-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a cyanocycloheptyl group and a dichlorophenylamino moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide typically involves the following steps:

  • Formation of the Cyanocycloheptyl Intermediate

      Starting Material: Cycloheptanone

      Reagents: Sodium cyanide (NaCN), ammonium chloride (NH4Cl)

      Conditions: The reaction is carried out in an aqueous medium under reflux conditions to form 1-cyanocycloheptane.

  • Amination Reaction

      Intermediate: 1-cyanocycloheptane

      Reagents: 2,3-dichloroaniline, acetic anhydride

      Conditions: The intermediate is reacted with 2,3-dichloroaniline in the presence of acetic anhydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidation of the cyanocycloheptyl group can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Conducted under anhydrous conditions.

      Products: Reduction of the nitrile group to primary amines.

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent being introduced.

      Products: Substitution reactions on the dichlorophenyl ring can lead to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, alcohols

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms and interactions at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[(2,3-dichlorophenyl)amino]acetamide
  • N-(1-cyanocyclooctyl)-2-[(2,3-dichlorophenyl)amino]acetamide
  • N-(1-cyanocyclopentyl)-2-[(2,3-dichlorophenyl)amino]acetamide

Uniqueness

N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its analogs with smaller or larger ring sizes. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(2,3-dichloroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O/c17-12-6-5-7-13(15(12)18)20-10-14(22)21-16(11-19)8-3-1-2-4-9-16/h5-7,20H,1-4,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLSQDILUKEOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CNC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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